molecular formula C6H7FN2O2S B1288647 2-Amino-4-fluorobenzenesulfonamide CAS No. 2822-72-2

2-Amino-4-fluorobenzenesulfonamide

Cat. No.: B1288647
CAS No.: 2822-72-2
M. Wt: 190.2 g/mol
InChI Key: DDCSIAAOAFIZPP-UHFFFAOYSA-N
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Description

2-Amino-4-fluorobenzenesulfonamide is a chemical compound with the molecular formula C6H7FN2O2S and a molecular weight of 190.2 g/mol It is a sulfonamide derivative, which means it contains a sulfonamide functional group (SO2NH2) attached to a benzene ring

Mechanism of Action

Target of Action

The primary target of 2-Amino-4-fluorobenzene-1-sulfonamide is the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, a vital component for bacterial growth and replication .

Mode of Action

2-Amino-4-fluorobenzene-1-sulfonamide acts as a competitive inhibitor of dihydropteroate synthetase . It mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme, and binds to the enzyme’s active site. This prevents PABA from binding, thereby inhibiting the synthesis of folic acid .

Biochemical Pathways

The inhibition of folic acid synthesis disrupts several biochemical pathways in bacteria. Folic acid is essential for the synthesis of nucleotides, the building blocks of DNA. By inhibiting folic acid synthesis, 2-Amino-4-fluorobenzene-1-sulfonamide effectively halts DNA replication, preventing bacterial growth and proliferation .

Pharmacokinetics

Its bioavailability may be influenced by factors such as its formulation, the presence of food in the stomach, and individual patient characteristics .

Result of Action

The result of the action of 2-Amino-4-fluorobenzene-1-sulfonamide is the inhibition of bacterial growth and replication. By blocking the synthesis of folic acid, it prevents the formation of new bacterial cells, leading to the eventual death of the bacterial population .

Action Environment

The action of 2-Amino-4-fluorobenzene-1-sulfonamide can be influenced by various environmental factors. For instance, its stability and efficacy may be affected by temperature and pH. Moreover, resistance to sulfonamides can develop in bacteria through mutations that alter the structure of dihydropteroate synthetase or increase the production of PABA .

Biochemical Analysis

Biochemical Properties

2-Amino-4-fluorobenzene-1-sulfonamide plays a significant role in biochemical reactions. It interacts with enzymes such as carbonic anhydrase and dihydropteroate synthetase. These interactions are crucial as they can inhibit the activity of these enzymes, leading to various biochemical effects . The compound also interacts with proteins and other biomolecules, forming stable complexes that can alter the function of these biomolecules.

Cellular Effects

2-Amino-4-fluorobenzene-1-sulfonamide has been shown to affect various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound can inhibit the synthesis of folic acid in bacterial cells, leading to cell death. In mammalian cells, it can affect the expression of genes involved in cell growth and differentiation.

Molecular Mechanism

The molecular mechanism of 2-Amino-4-fluorobenzene-1-sulfonamide involves its binding interactions with biomolecules. The compound can inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent enzymatic activity . This inhibition can lead to changes in gene expression and cellular metabolism, as the affected enzymes are often involved in critical biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Amino-4-fluorobenzene-1-sulfonamide can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biochemical activity . Long-term studies have shown that the compound can have lasting effects on cellular function, including changes in gene expression and cellular metabolism.

Dosage Effects in Animal Models

The effects of 2-Amino-4-fluorobenzene-1-sulfonamide vary with different dosages in animal models. At low doses, the compound can inhibit enzyme activity without causing significant toxicity . At high doses, it can cause toxic effects, including liver and kidney damage. These adverse effects are likely due to the compound’s ability to inhibit critical enzymes involved in detoxification processes.

Metabolic Pathways

2-Amino-4-fluorobenzene-1-sulfonamide is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are involved in the metabolism of xenobiotics . The compound can also affect metabolic flux and metabolite levels, leading to changes in cellular metabolism.

Transport and Distribution

Within cells and tissues, 2-Amino-4-fluorobenzene-1-sulfonamide is transported and distributed by specific transporters and binding proteins . These interactions can affect the localization and accumulation of the compound, influencing its biochemical activity.

Subcellular Localization

The subcellular localization of 2-Amino-4-fluorobenzene-1-sulfonamide is influenced by targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles, where it can exert its biochemical effects. For instance, it can accumulate in the mitochondria, affecting cellular respiration and energy production.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-fluorobenzene-1-sulfonamide typically involves the reaction of 4-fluoroaniline with a sulfonyl chloride in the presence of a base. The general reaction can be represented as follows:

4-Fluoroaniline+Sulfonyl Chloride2-Amino-4-fluorobenzenesulfonamide\text{4-Fluoroaniline} + \text{Sulfonyl Chloride} \rightarrow \text{this compound} 4-Fluoroaniline+Sulfonyl Chloride→this compound

The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and a base such as triethylamine or pyridine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of 2-amino-4-fluorobenzene-1-sulfonamide may involve more efficient and scalable methods. One common approach is the continuous flow synthesis, where reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-fluorobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group.

    Reduction: The sulfonamide group can be reduced to a sulfonic acid.

    Substitution: The fluorine atom can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

Scientific Research Applications

2-Amino-4-fluorobenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for sulfonamide-based drugs.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-fluorobenzenesulfonamide is unique due to the presence of the fluorine atom, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and increase its lipophilicity, potentially leading to better pharmacokinetic properties .

Properties

IUPAC Name

2-amino-4-fluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2O2S/c7-4-1-2-6(5(8)3-4)12(9,10)11/h1-3H,8H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDCSIAAOAFIZPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)N)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30611325
Record name 2-Amino-4-fluorobenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30611325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2822-72-2
Record name 2-Amino-4-fluorobenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30611325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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